Technical Whitepaper: Molecular Architecture, Synthesis, and Applications of 4-Carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone
Technical Whitepaper: Molecular Architecture, Synthesis, and Applications of 4-Carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone
Executive Summary
In the fields of medicinal chemistry and advanced photochemistry, bifunctional molecular scaffolds are highly sought after for their versatility. 4-Carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone (CAS No. 898783-54-5) is a highly specialized, synthetically valuable compound[1]. Also identified by its IUPAC synonym, ethyl 4-{4-[(4-methyl-1-piperazinyl)methyl]benzoyl}benzoate[2], this molecule integrates a photoactive and rigid benzophenone core with a lipophilic ester and a basic, solubilizing piperazine moiety.
This whitepaper provides an in-depth technical guide on the physicochemical properties, structural rationale, and a self-validating synthetic workflow for this compound, designed specifically for researchers in drug development and materials science.
Physicochemical Properties & Molecular Structure
Understanding the baseline quantitative data of a compound is the first step in assay development and synthetic planning. Table 1 summarizes the core physicochemical metrics of the compound.
Table 1: Quantitative Chemical Data
| Property | Value | Source / Significance |
| Chemical Name | 4-Carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone | Standard nomenclature[1] |
| CAS Registry Number | 898783-54-5 | Unique identifier[2] |
| Molecular Formula | C₂₂H₂₆N₂O₃ | Carbon-rich organic framework[1] |
| Molecular Weight | 366.45 g/mol | Optimal for small-molecule drug rules[1][3] |
| InChI Key | SBHJDRLVEKXTHD-UHFFFAOYSA-N | Structural hash for database querying |
| Purity Standard | ≥96% - 97% | Typical commercial research grade[4] |
Structural Rationale (Causality of Design)
The architecture of this molecule is not arbitrary; it is a deliberate fusion of three functional domains:
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The Benzophenone Core: Acts as a rigid, planar pharmacophore in biological systems. In photochemistry, it readily undergoes intersystem crossing to a triplet state upon UV irradiation, making it a potent Type II photoinitiator.
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The 4-Carboethoxy Group (-COOCH₂CH₃): A lipophilic ester handle that increases the overall logP of the molecule, facilitating cell membrane permeability. It also serves as a protected carboxylic acid for downstream synthetic functionalization.
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The 4'-(4-Methylpiperazinomethyl) Group: The tertiary amines in the piperazine ring act as intrinsic hydrogen donors (amine synergists) in photopolymerization. In pharmacology, this basic moiety (pKa ~8.5) ensures the molecule can form water-soluble salts (e.g., hydrochloride salts) and participate in critical hydrogen-bonding interactions with target proteins (such as kinases or GPCRs).
Caption: Functional group architecture of 4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone.
Synthetic Workflow & Mechanistic Insights
To ensure reproducibility and trustworthiness, the following protocol describes a highly efficient, two-step synthetic route starting from commercially available ethyl 4-(4-methylbenzoyl)benzoate. The methodology is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to prevent the propagation of errors.
Step 1: Radical Benzylic Bromination
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Objective: Activate the inert methyl group for nucleophilic attack.
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Causality of Reagents: N-Bromosuccinimide (NBS) is used as a steady, low-concentration source of bromine radicals. Azobisisobutyronitrile (AIBN) is selected as the radical initiator because its thermal decomposition at 80°C perfectly matches the reflux temperature of the chosen solvent, Acetonitrile (MeCN).
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Protocol:
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Dissolve 1.0 eq of ethyl 4-(4-methylbenzoyl)benzoate in anhydrous MeCN.
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Add 1.05 eq of NBS and 0.05 eq of AIBN.
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Reflux the mixture at 80°C for 4 hours under an inert argon atmosphere.
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Self-Validation (IPC 1): Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The reaction is complete when the starting material spot disappears, replaced by a slightly more polar spot (the bromomethyl intermediate).
Step 2: Bimolecular Nucleophilic Substitution (SN2)
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Objective: Install the 4-methylpiperazine moiety.
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Causality of Reagents: Acetonitrile is maintained as the solvent; its polar aprotic nature poorly solvates the nucleophile (1-methylpiperazine), drastically increasing its effective nucleophilicity. Potassium carbonate (K₂CO₃) is employed as a heterogeneous base to scavenge the generated hydrobromic acid (HBr). Unlike soluble organic bases (e.g., triethylamine), K₂CO₃ prevents the protonation of the piperazine without complicating purification, as the byproduct (KBr) can be easily filtered out.
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Protocol:
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Cool the crude mixture from Step 1 to room temperature and filter to remove succinimide.
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To the filtrate, add 2.0 eq of K₂CO₃ and 1.2 eq of 1-methylpiperazine dropwise.
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Stir at 40°C for 6 hours.
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Self-Validation (IPC 2): Extract an aliquot and run LC-MS. The protocol validates itself when the intermediate mass (m/z ~347/349) is entirely replaced by the target mass (m/z 367.2 [M+H]⁺).
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Workup: Filter the inorganic salts, concentrate the solvent in vacuo, and purify via silica gel chromatography (Dichloromethane/Methanol 95:5) to yield the pure target compound.
Caption: Step-by-step synthetic workflow for 4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone.
Analytical Characterization Protocol
To ensure the highest tier of scientific integrity, any synthesized or procured batch of 4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone[1][3] must undergo rigorous analytical characterization.
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High-Performance Liquid Chromatography (HPLC):
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Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm).
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Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) to account for the basic piperazine ring.
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Detection: UV absorbance at 254 nm (optimal for the conjugated benzophenone system).
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Acceptance Criteria: A single sharp peak accounting for ≥96% Area Under Curve (AUC)[4].
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Proton Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃):
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Look for the distinct triplet (~1.4 ppm) and quartet (~4.4 ppm) corresponding to the ethyl ester protons.
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The singlet for the benzylic CH₂ protons connecting the piperazine ring should appear around 3.6 ppm.
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The complex multiplet in the aromatic region (7.4 - 8.1 ppm) will integrate to 8 protons, confirming the para-substituted benzophenone core.
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References
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Rieke Metals. "4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone | #6124". Rieke Metals Product Catalog. URL:[Link]
Sources
- 1. 4-CARBOETHOXY-4'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE | 898783-54-5 [chemicalbook.com]
- 2. CAS 898783-54-5: Ethyl 4-[4-[(4-methyl-1-piperazinyl)methy… [cymitquimica.com]
- 3. 4-carboethoxy-4'-(4-methylpiperazinomethyl)benzophenone | #6124-0800-13 | Rieke Metals Products & Services [riekemetals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
